molecular formula C10H15ClN2 B1457796 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine CAS No. 1384428-62-9

2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine

Cat. No.: B1457796
CAS No.: 1384428-62-9
M. Wt: 198.69 g/mol
InChI Key: YXVNOWLEZAZLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine is a chemical compound with the molecular formula C10H15ClN2. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine typically involves the chlorination of 4,6-dimethyl-5-(2-methylpropyl)pyrimidine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where both hydrophobicity and reactivity are important .

Properties

IUPAC Name

2-chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2/c1-6(2)5-9-7(3)12-10(11)13-8(9)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVNOWLEZAZLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)C)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-62-9
Record name 2-chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine
Reactant of Route 4
2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine
Reactant of Route 6
2-Chloro-4,6-dimethyl-5-(2-methylpropyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.